3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxyphenyl)propanamide
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Overview
Description
3-{3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxyphenyl)propanamide is a complex organic compound that combines several functional groups, including benzothiazole, oxadiazole, and propanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled through a sulfide linkage, often using thiolating agents.
Final Amide Formation: The final step involves the formation of the propanamide moiety by reacting the intermediate with 2-methoxyphenylamine under amide-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation of the nitrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole sulfur or the oxadiazole nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted benzothiazole or oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The benzothiazole and oxadiazole rings are known pharmacophores in medicinal chemistry, contributing to the compound’s biological activity.
Medicine
In medicine, research is focused on the compound’s potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with enzyme active sites, while the oxadiazole ring can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole and sulfur linkage but differ in the heterocyclic ring structure.
N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)-2-methyl-2-propanamine: This compound also contains the benzothiazole-sulfur linkage but has a different amine structure.
Uniqueness
The uniqueness of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxyphenyl)propanamide lies in its combination of benzothiazole, oxadiazole, and propanamide moieties. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H18N4O3S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-26-15-8-4-2-6-13(15)21-18(25)10-11-19-23-17(24-27-19)12-28-20-22-14-7-3-5-9-16(14)29-20/h2-9H,10-12H2,1H3,(H,21,25) |
InChI Key |
DQFQKXHALVDYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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